Glycylglycine hydrochloride

Overview

Description

Glycylglycine hydrochloride is a dipeptide derivative of glycine, making it one of the simplest peptides. It is formed by the combination of two glycine molecules. This compound is known for its low toxicity and is commonly used as a buffer in biological systems due to its effective pH range between 2.5–3.8 and 7.5–8.9 . This compound is also utilized in the synthesis of more complex peptides and has applications in various scientific research fields.

Mechanism of Action

Target of Action

Glycylglycine hydrochloride, a dipeptide of glycine, is the simplest peptide . It primarily targets the NMDA receptor complex in the central nervous system . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Glycylglycine interacts with its target through strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances inhibitory neurotransmission, which can have various effects depending on the specific context within the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by glycylglycine is the glycine cleavage system . This system catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia, with the remaining one-carbon unit transferred to folate as methylenetetrahydrofolate . It is the main catabolic pathway for glycine and also contributes to one-carbon metabolism .

Pharmacokinetics

Its solubility in water (132 g l−1 at 20 °c) suggests that it may have good bioavailability

Result of Action

The interaction of glycylglycine with the NMDA receptor complex can result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission . This can have various effects, such as potential antispastic and antipsychotic activities . Additionally, glycylglycine has been reported to improve the solubility of recombinant proteins in E. coli .

Action Environment

The action of glycylglycine can be influenced by various environmental factors. For instance, its buffering capacity is effective in the pH range of 2.5–3.8 and 7.5–8.9 . It is only moderately stable for storage once dissolved

Biochemical Analysis

Biochemical Properties

Glycylglycine hydrochloride plays a significant role in biochemical reactions. It has been found to enhance the solubility and antigenic utility of recombinant Hepatitis C Virus (HCV) structural proteins in E. coli, which were utilized to establish a novel immunoassay for discrimination of active HCV infection . The integration of 0.1–0.4M this compound in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins .

Cellular Effects

The effects of this compound on cells are primarily related to its role in enhancing protein solubility. This property is particularly useful in the production of recombinant proteins in E. coli, where it has been shown to significantly increase the yield of soluble, functional proteins .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is proposed that high concentrations of this compound in the growth culture might generate an osmophobic effect, which would induce the overexpression of heat shock chaperones like DnaK and GroEL in E. coli that subsequently promote a ubiquitin–proteasome .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in enhancing protein solubility. Over time, the presence of this compound in the growth media can significantly enhance the yield of soluble proteins .

Metabolic Pathways

This compound is involved in the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans . This system is critical for the metabolism of glycine, a simple amino acid that is a key component of many metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycylglycine hydrochloride can be synthesized by boiling 2,5-diketopiperazine (glycine anhydride) with hydrochloric acid . Another method involves shaking the compound with alkali . These methods highlight the simplicity and efficiency of synthesizing this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced through the controlled hydrolysis of glycine anhydride in the presence of hydrochloric acid. The reaction conditions are carefully monitored to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Glycylglycine hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield amines.

Scientific Research Applications

Glycylglycine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a buffer in various chemical reactions and analytical techniques.

Industry: It is employed in the synthesis of more complex peptides and as a stabilizing agent in various industrial processes.

Comparison with Similar Compounds

- Acetylcysteine

- Iminodiacetic acid

- Nitrilotriacetic acid

- N-Oxalylglycine

- Tiopronin

- Bucillamine

- Oxalyldiaminopropionic acid

- N-Acetylglycinamide

Comparison: Glycylglycine hydrochloride is unique due to its simplicity as a dipeptide and its effective buffering capacity in both acidic and basic pH ranges. Unlike some similar compounds, it has low toxicity and is moderately stable for storage once dissolved . Its ability to enhance protein solubility and its applications in diagnostic assays further distinguish it from other related compounds.

Biological Activity

Glycylglycine hydrochloride (GGH) is a dipeptide formed from two glycine molecules and has garnered attention for its diverse biological activities. This article explores the biological significance of GGH, focusing on its roles in cellular processes, therapeutic applications, and research findings.

Glycylglycine is the simplest peptide, characterized by its low toxicity and ability to act as a buffer in biological systems. It has a pH effective range between 2.5–3.8 and 7.5–8.9, making it suitable for various biochemical applications . The crystal structure of GGH has been studied using neutron diffraction, providing insights into the positioning of hydrogen atoms within its molecular framework .

Cell Proliferation and Metabolism

Recent studies have highlighted the role of GGH in promoting cell proliferation, particularly in spermatogonial stem cells (SSCs). A metabolomic analysis indicated that GGH significantly rescues impaired SSC proliferation following glial cell line-derived neurotrophic factor (GDNF) deprivation, although it does not influence self-renewal gene expression . This suggests that while GGH is crucial for cellular growth under specific conditions, it does not directly modulate self-renewal mechanisms.

Oral Rehydration Solutions (ORS)

GGH has been incorporated into oral rehydration solutions to enhance sodium and water absorption during diarrheal illness. A comparative study demonstrated that a GGH-based ORS was effective in rehydrating infants but did not show significant advantages over standard WHO-recommended solutions . The results indicated that while GGH contributes to fluid retention, it does not reduce the volume of ORS required or stool output significantly.

Case Studies and Experimental Data

- Cellular Uptake Studies : Research involving the uptake of magnesium complexes with GGH showed promising results for treating magnesium deficiency, emphasizing its potential as a ligand for enhancing solubility and absorption in gastrointestinal models .

- Vibrational Spectrum Analysis : Theoretical studies on the vibrational spectrum of GGH provided insights into its conformational properties, which may influence its biological interactions .

Data Tables

The following table summarizes key findings regarding the biological activity of this compound:

Properties

IUPAC Name |

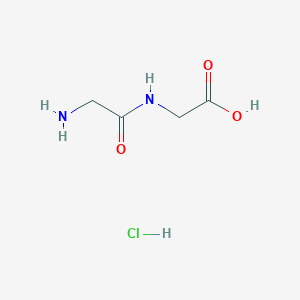

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBAZQDEMYQPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

556-50-3 (Parent) | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065342 | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-60-4, 23851-28-7 | |

| Record name | Glycylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-glycylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.